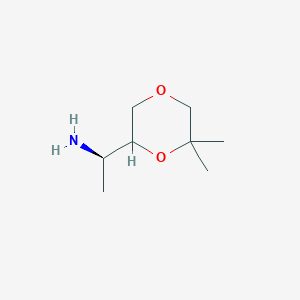
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol, also known as BIBX1382, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential in cancer treatment due to its ability to inhibit the growth and proliferation of cancer cells.
Mechanism of Action
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol works by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its activity and preventing the activation of downstream signaling pathways that promote cell growth and proliferation. This results in the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and physiological effects:
This compound has been shown to have potent anti-cancer activity in vitro and in vivo, particularly against NSCLC. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, it may cause some adverse effects, such as skin rash, diarrhea, and nausea.
Advantages and Limitations for Lab Experiments
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol is a potent and selective inhibitor of the EGFR tyrosine kinase, making it a valuable tool for studying the role of EGFR signaling in cancer development and progression. However, its use in lab experiments may be limited by its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
Future research on 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol may focus on its potential in combination therapy with other anti-cancer drugs or in the development of more potent and selective EGFR inhibitors. Other potential applications may include the treatment of other types of cancer or the development of diagnostic tools for EGFR-related diseases. Additionally, further studies may be needed to fully understand the mechanism of action and potential adverse effects of this compound.
Synthesis Methods
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol can be synthesized using a multi-step process that involves the coupling of 2-amino-5-(2-methoxyphenoxy)pyrimidine-4-carboxylic acid with 4-bromobenzyl alcohol, followed by the introduction of a phenol group. The final product is then purified using column chromatography to obtain a high yield and purity.
Scientific Research Applications
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol has been extensively studied for its potential in cancer treatment, particularly in the treatment of non-small cell lung cancer (NSCLC). It has been shown to inhibit the growth and proliferation of cancer cells by blocking the EGFR signaling pathway, which is known to play a critical role in the development and progression of cancer.
properties
IUPAC Name |
2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-bromophenyl)methoxy]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN3O4/c1-30-20-4-2-3-5-21(20)32-22-13-27-24(26)28-23(22)18-11-10-17(12-19(18)29)31-14-15-6-8-16(25)9-7-15/h2-13,29H,14H2,1H3,(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFDLJSCRHWMEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)Br)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-(benzo[d]thiazol-2-yl)phenyl)propanamide](/img/structure/B2903352.png)
![2-(8-isopropyl-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2903354.png)
![3-(2-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2903355.png)

![2-Isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B2903357.png)
![ethyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate](/img/structure/B2903359.png)
![N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2903363.png)




![1,1-Difluoro-5-azaspiro[2.4]heptan-4-one](/img/structure/B2903371.png)
